Acebutolol D7
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Overview
Description
Acebutolol-d7 is a deuterium-labeled derivative of acebutolol, a selective beta-1 adrenergic receptor antagonist. It is primarily used in scientific research as an internal standard for the quantification of acebutolol by gas chromatography or liquid chromatography-mass spectrometry. Acebutolol itself is used in the treatment of hypertension, angina pectoris, and cardiac arrhythmias .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acebutolol-d7 involves the incorporation of deuterium atoms into the acebutolol molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents or solvents. One common method involves the hydrogenation of acebutolol in the presence of deuterium gas, which replaces the hydrogen atoms with deuterium .
Industrial Production Methods
Industrial production of Acebutolol-d7 follows similar principles but on a larger scale. The process typically involves the use of specialized equipment to handle deuterium gas and ensure the efficient incorporation of deuterium atoms into the acebutolol molecule. The final product is then purified and characterized to confirm the extent of deuterium labeling .
Chemical Reactions Analysis
Types of Reactions
Acebutolol-d7, like its non-deuterated counterpart, can undergo various chemical reactions, including:
Oxidation: Acebutolol-d7 can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert Acebutolol-d7 to its reduced forms.
Substitution: Substitution reactions can replace functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines .
Scientific Research Applications
Acebutolol-d7 is widely used in scientific research for various applications, including:
Chemistry: As an internal standard in analytical chemistry for the quantification of acebutolol.
Biology: In studies involving beta-1 adrenergic receptors to understand their role in biological processes.
Medicine: In pharmacokinetic studies to track the metabolism and distribution of acebutolol in the body.
Industry: In the development and validation of analytical methods for quality control and regulatory compliance .
Mechanism of Action
Acebutolol-d7, like acebutolol, acts as a selective beta-1 adrenergic receptor antagonist. It blocks the beta-1 adrenergic receptors, which are primarily found in the heart. By blocking these receptors, acebutolol-d7 reduces the effects of adrenaline and noradrenaline, leading to a decrease in heart rate and blood pressure. This mechanism makes it effective in the treatment of hypertension and cardiac arrhythmias .
Comparison with Similar Compounds
Similar Compounds
Propranolol: A non-selective beta-blocker used for similar indications but with a broader range of effects.
Atenolol: Another selective beta-1 blocker with a longer half-life compared to acebutolol.
Metoprolol: A selective beta-1 blocker commonly used in the treatment of hypertension and heart failure
Uniqueness of Acebutolol-d7
Acebutolol-d7’s uniqueness lies in its deuterium labeling, which makes it an invaluable tool in analytical chemistry. The incorporation of deuterium atoms allows for precise quantification and tracking of acebutolol in various biological and chemical systems. This feature distinguishes it from other beta-blockers and enhances its utility in scientific research .
Properties
Molecular Formula |
C18H28N2O4 |
---|---|
Molecular Weight |
343.5 g/mol |
IUPAC Name |
N-[3-acetyl-4-[3-(1,1,1,2,3,3,3-heptadeuteriopropan-2-ylamino)-2-hydroxypropoxy]phenyl]butanamide |
InChI |
InChI=1S/C18H28N2O4/c1-5-6-18(23)20-14-7-8-17(16(9-14)13(4)21)24-11-15(22)10-19-12(2)3/h7-9,12,15,19,22H,5-6,10-11H2,1-4H3,(H,20,23)/i2D3,3D3,12D |
InChI Key |
GOEMGAFJFRBGGG-JLTHDCAWSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])NCC(COC1=C(C=C(C=C1)NC(=O)CCC)C(=O)C)O |
Canonical SMILES |
CCCC(=O)NC1=CC(=C(C=C1)OCC(CNC(C)C)O)C(=O)C |
Synonyms |
N-[3-Acetyl-4-[2-hydroxy-3-[(1-methylethyl)amino](propoxy)]phenyl]butanamide-d7 |
Origin of Product |
United States |
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